Glyceryl-D5 trihexadecanoate Glyceryl-D5 trihexadecanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16635798
InChI: InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D
SMILES:
Molecular Formula: C51H98O6
Molecular Weight: 812.3 g/mol

Glyceryl-D5 trihexadecanoate

CAS No.:

Cat. No.: VC16635798

Molecular Formula: C51H98O6

Molecular Weight: 812.3 g/mol

* For research use only. Not for human or veterinary use.

Glyceryl-D5 trihexadecanoate -

Specification

Molecular Formula C51H98O6
Molecular Weight 812.3 g/mol
IUPAC Name [1,1,2,3,3-pentadeuterio-2,3-di(hexadecanoyloxy)propyl] hexadecanoate
Standard InChI InChI=1S/C51H98O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-49(52)55-46-48(57-51(54)45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)47-56-50(53)44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h48H,4-47H2,1-3H3/i46D2,47D2,48D
Standard InChI Key PVNIQBQSYATKKL-JVEITNHCSA-N
Isomeric SMILES [2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC
Canonical SMILES CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC

Introduction

Chemical Identity and Structural Characteristics

Molecular Structure and Isotopic Labeling

Glyceryl-D5 trihexadecanoate is a deuterated triglyceride comprising a glycerol backbone esterified with three hexadecanoic (palmitic) acid chains. The "D5" designation indicates that five hydrogen atoms on the glycerol moiety are replaced with deuterium (2H^2H), specifically at positions 1, 1, 2, 3, and 3 of the glycerol molecule . This isotopic labeling minimizes metabolic interference while maintaining physicochemical properties nearly identical to the non-deuterated form, making it ideal for tracer studies .

The compound’s molecular formula, C51H93D5O6C_{51}H_{93}D_{5}O_{6}, reflects its structural complexity, with a total of 51 carbon atoms, 93 protiated hydrogens, five deuterium atoms, and six oxygen atoms . Its exact mass, calculated as 812.351 g/mol , aligns with theoretical values derived from isotopic abundance patterns.

Synonyms and Registry Information

Glyceryl-D5 trihexadecanoate is interchangeably referred to as tripalmitin (glyceryl-D5, 98–99%) and bears the CAS Registry Number 60763-98-6 . Additional identifiers include the CBNumber CB1260225 and Lipid Maps ID LMGL02010311 , which facilitate cross-referencing across chemical databases.

Synthesis and Purification

Synthetic Pathways

The synthesis of Glyceryl-D5 trihexadecanoate typically involves the esterification of deuterated glycerol (C3H5D5O3C_{3}H_{5}D_{5}O_{3}) with palmitic acid (C16H32O2C_{16}H_{32}O_{2}) under acid-catalyzed conditions. This process employs techniques such as:

  • Deuterium Exchange: Glycerol is deuterated via catalytic exchange reactions using deuterium oxide (D2OD_{2}O) in the presence of platinum or palladium catalysts .

  • Stepwise Esterification: The deuterated glycerol undergoes sequential esterification with palmitoyl chloride to ensure regioselective substitution at all three hydroxyl groups .

Purification and Quality Control

Post-synthesis, the crude product is purified using reversed-phase chromatography to isolate the fully esterified triglyceride. Analytical techniques such as high-performance liquid chromatography coupled with time-of-flight mass spectrometry (HPLC-TOF/MS) and nuclear magnetic resonance (NMR) spectroscopy validate isotopic purity (>98 atom % D) and chemical purity (>95%) .

Applications in Research and Industry

Lipidomics and Metabolic Tracing

Glyceryl-D5 trihexadecanoate is predominantly employed as an internal standard in mass spectrometry to quantify endogenous triglycerides in biological samples. For instance, lipidomic studies of sebum in acne patients have leveraged analogous deuterated lipids to normalize data and correct for ionization efficiency variations . Its structural similarity to natural triglycerides ensures co-elution with analytes, enabling precise relative quantification .

SupplierProduct CodePurityPackagingPrice (USD)
American Custom ChemicalsRDL001157995.00%5 mg497.55
Medical Isotopes, Inc.D205598 atom % D1 g1,525.00
LGC StandardsCDN-D-581598 atom % DNeatQuote-based

Table 1: Commercial suppliers of Glyceryl-D5 trihexadecanoate .

Suppliers are predominantly located in China and India, with Clearsynth (India) and Haolv Biotech (China) offering bulk quantities for industrial applications .

Related Deuterated Lipids

Glycerol-d5 1,3-Dipalmitate

A structurally related compound, glycerol-d5 1,3-dipalmitate (CAS 65615-82-9), features deuterium labeling on the glycerol backbone but retains a free hydroxyl group at the sn-2 position. With a molecular formula of C35H68O5C_{35}H_{68}O_{5} , this diacylglycerol serves distinct roles in studying partial glyceride metabolism and lipase activity.

Comparative Analysis

ParameterGlyceryl-D5 TrihexadecanoateGlycerol-d5 1,3-Dipalmitate
CAS Number60763-98-665615-82-9
Molecular FormulaC51H93D5O6C_{51}H_{93}D_{5}O_{6}C35H68O5C_{35}H_{68}O_{5}
Molecular Weight (g/mol)812.35573.90
ApplicationsLipid quantificationEnzyme kinetics studies

Table 2: Comparative properties of deuterated triglycerides .

Analytical Methodologies

Mass Spectrometry

HPLC-TOF/MS in positive ion mode is the gold standard for analyzing Glyceryl-D5 trihexadecanoate. The ammonium adduct ([M+NH4]+[M+NH_{4}]^{+}) at m/z 830.54 provides a distinct signature, enabling differentiation from non-deuterated species .

Nuclear Magnetic Resonance (NMR)

1H^1H-NMR spectra exhibit characteristic deuterium-induced peak splitting, confirming the positions and extent of isotopic labeling. The absence of protiated signals at δ 3.5–4.5 ppm (glycerol backbone hydrogens) validates deuterium incorporation .

Challenges and Future Directions

Despite its utility, Glyceryl-D5 trihexadecanoate faces challenges such as high synthesis costs and limited solubility in aqueous matrices. Future research could explore:

  • Microfluidic Synthesis: Reducing production costs via continuous-flow chemistry.

  • Hybrid Standards: Combining deuterium with 13C^{13}C-labeling for multiplexed lipidomics.

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